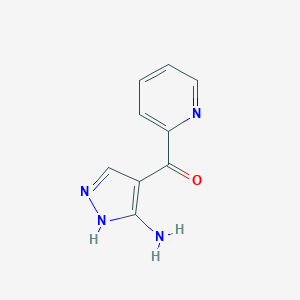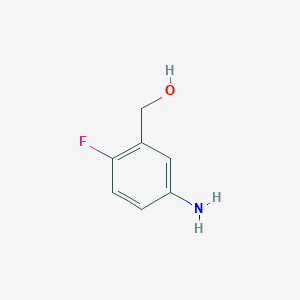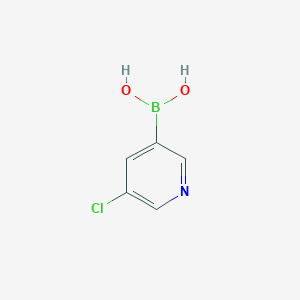
(5-Chloropyridin-3-yl)boronic acid
Vue d'ensemble
Description
(5-Chloropyridin-3-yl)boronic acid is a halogenated boronic acid derivative that is part of a broader class of compounds known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions. These compounds are characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is further substituted with a halogen atom, in this case, chlorine .
Synthesis Analysis
The synthesis of (5-Chloropyridin-3-yl)boronic acid and related compounds typically involves a regioselective halogen-metal exchange reaction. This process uses n-butyllithium or lithium diisopropylamide to achieve the exchange, followed by quenching with triisopropylborate. This method has been shown to yield a single regioisomeric product, indicating a high level of selectivity in the synthesis process .
Molecular Structure Analysis
The molecular structure of (5-Chloropyridin-3-yl)boronic acid is characterized by the presence of a boronic acid group in the 3-position of the pyridine ring, with a chlorine substituent at the 5-position. The crystal structures of related boronic acid salts have been studied, revealing various hydrogen bond networks and coordination geometries, which are significant for understanding the reactivity and interaction of these compounds .
Chemical Reactions Analysis
Compounds such as (5-Chloropyridin-3-yl)boronic acid are known to participate in Pd-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. The halopyridinylboronic acids and esters have been found to couple efficiently with a range of aryl halides, facilitating the generation of diverse pyridine libraries .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (5-Chloropyridin-3-yl)boronic acid are not detailed in the provided papers, related compounds have been characterized using techniques such as HPLC, FTIR, and NMR spectroscopy. These methods provide information on the purity, molecular structure, and functional groups present in the compounds. Additionally, DFT studies and X-ray diffraction have been employed to analyze the crystallography and conformation of similar boronic acids, offering insights into their electronic structure and potential reactivity .
Applications De Recherche Scientifique
Synthesis of Halopyridinylboronic Acids and Esters : (5-Chloropyridin-3-yl)boronic acid plays a role in the synthesis of various halopyridinylboronic acids and esters. These compounds are synthesized via regioselective halogen–metal exchange and are used in Pd-catalyzed coupling with arylhalides, allowing the production of new pyridine libraries (Bouillon et al., 2003).
Creation of Highly Functionalized Heteroarylpyridines : The compound is utilized in Suzuki–Miyaura cross-coupling reactions to produce highly functionalized heteroarylpyridine derivatives. This process has been shown to yield novel compounds with potential applications in various fields of chemistry (Smith et al., 2008).
Boronic Acid Catalysis : Boronic acid, including derivatives like (5-Chloropyridin-3-yl)boronic acid, is used in catalysis, demonstrating its versatility in organic reactions and molecular recognition. This research underlines the potential for boronic acid catalysis in various chemical processes (Hashimoto et al., 2015).
Development of Fluorescent Chemosensors : The interaction of boronic acids with other compounds is being exploited in the development of fluorescent sensors for detecting carbohydrates and bioactive substances. This highlights the compound's role in advancing sensing technology (Huang et al., 2012).
Formation of Single-Boron Complexes : Research on boron(III) insertion into specific porphyrins, including those related to (5-Chloropyridin-3-yl)boronic acid, contributes to the understanding of complex molecular structures and their potential applications (Młodzianowska et al., 2007).
Biomedical Applications : Boronic acid compounds, including (5-Chloropyridin-3-yl)boronic acid derivatives, are being explored for potential biomedical applications. This includes enzyme inhibition, cancer therapy, and biological labeling (Yang et al., 2003).
Polymer Development for Biomedical Use : Boronic acid-containing polymers, which may include (5-Chloropyridin-3-yl)boronic acid derivatives, are being developed for various biomedical applications, such as treatment for HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Safety And Hazards
“(5-Chloropyridin-3-yl)boronic acid” is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(5-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYBTMCTZAUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602590 | |
| Record name | (5-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyridin-3-yl)boronic acid | |
CAS RN |
872041-85-5 | |
| Record name | (5-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



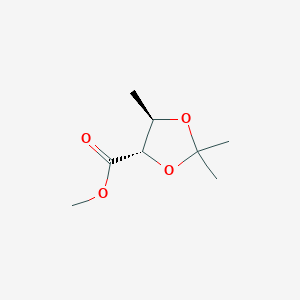
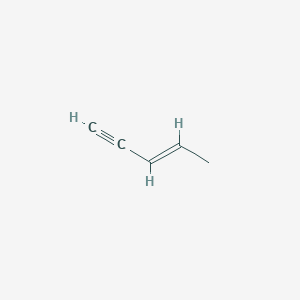
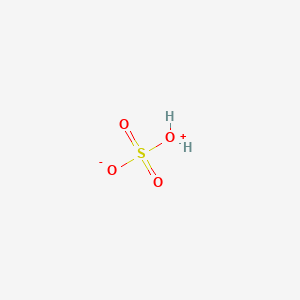
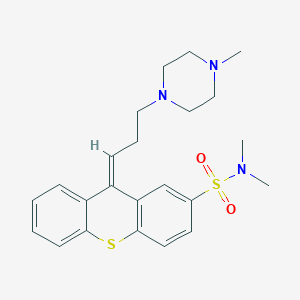
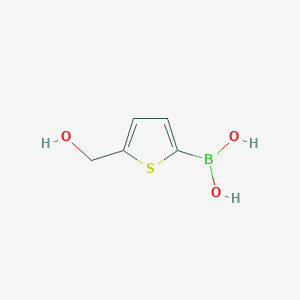
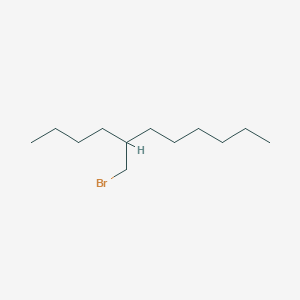
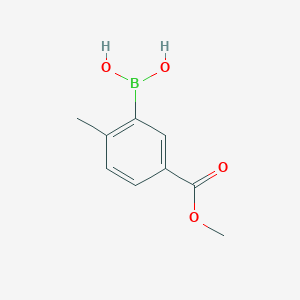
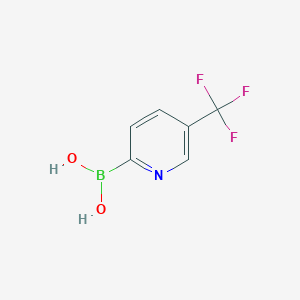
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
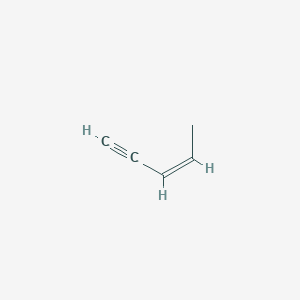
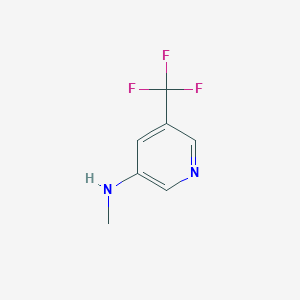
![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
